![molecular formula C15H19F2NO2S B2695293 1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane CAS No. 2097933-78-1](/img/structure/B2695293.png)

1,1-Difluoro-6-(phenethylsulfonyl)-6-azaspiro[2.5]octane

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

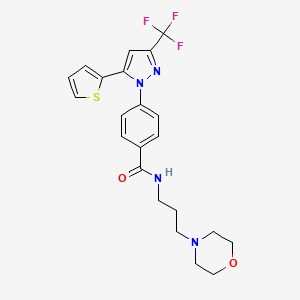

This compound is a spirocyclic compound, which means it has two rings that share a single atom. It contains a sulfonyl group (-SO2-) attached to a phenethyl group, which is a common motif in medicinal chemistry due to its ability to interact with biological targets. The compound also contains two fluorine atoms attached to the same carbon, making it a geminal difluoro compound. Geminal difluoro compounds are known for their unique reactivity and physical properties .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the spirocyclic core, the sulfonyl group, and the geminal difluoro group. The presence of fluorine atoms can significantly affect the electronic properties of the molecule, potentially influencing its reactivity .Chemical Reactions Analysis

The compound might undergo various chemical reactions. For example, the aromatic ring could participate in electrophilic aromatic substitution reactions. The sulfonyl group could be displaced by a nucleophile, and the geminal difluoro group could undergo various transformations .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its functional groups. For example, the presence of fluorine atoms could increase its lipophilicity, potentially improving its ability to cross biological membranes .Aplicaciones Científicas De Investigación

Crystal and Molecular Structure Analysis

The crystal and molecular structure of related azaspiro compounds, such as 1-(p-iodobenzenesulfonyl)-1-azaspiro[2.5]octane, has been determined using single-crystal X-ray diffraction studies. These studies provide valuable insights into the orthorhombic space group, cell dimensions, and the conformation of the cyclohexane and aziridine rings in the compound (Zacharis & Trefonas, 1970).

Electrophilic Fluorination Applications

Electrophilic fluorination of aromatics using related compounds like Selectfluor™, a widely used electrophilic fluorinating agent, has been effective for direct fluorination of various aromatic compounds under mild conditions. This method yields fluoroaromatics with good to excellent yields (Shamma et al., 1999).

Organic Synthesis Mediation

Selectfluor, a related compound, has been highlighted for its role as a mediator or catalyst in various "fluorine-free" functionalizations of organic compounds. This includes transformations of oxidizable functional groups and formation of various heterocyclic rings (Stavber, 2011).

Polymer Network Applications

Fluorine-containing polyimides, related to the chemical structure of interest, have been synthesized and used in composite membranes. These membranes show improved mechanical properties, excellent thermal and dimensional stabilities, and suitable proton conductivity (Jiang et al., 2014).

Mecanismo De Acción

Direcciones Futuras

Propiedades

IUPAC Name |

2,2-difluoro-6-(2-phenylethylsulfonyl)-6-azaspiro[2.5]octane |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H19F2NO2S/c16-15(17)12-14(15)7-9-18(10-8-14)21(19,20)11-6-13-4-2-1-3-5-13/h1-5H,6-12H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIXSCBGWYFHXQG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC12CC2(F)F)S(=O)(=O)CCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H19F2NO2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

315.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Methyl 6-(aminomethyl)-5-oxaspiro[3.5]nonane-2-carboxylate;hydrochloride](/img/structure/B2695212.png)

![4-benzyl-4H-furo[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2695213.png)

![[3-(3,3,3-Trifluoropropoxy)phenyl]methanol](/img/structure/B2695215.png)

![1-(4-((1,3,4-Thiadiazol-2-yl)oxy)piperidin-1-yl)-2-(benzo[d][1,3]dioxol-5-yl)ethan-1-one](/img/structure/B2695216.png)

![N-(2-ethylphenyl)-2-[(4-oxo-3-phenyl-3,4-dihydro[1]benzofuro[3,2-d]pyrimidin-2-yl)thio]acetamide](/img/structure/B2695219.png)

![5-{[(4-Chlorophenyl)sulfonyl]methyl}furan-2-carboxylic acid](/img/structure/B2695227.png)

![4-(4-chlorophenyl)-2-[(E)-(phenylmethylidene)amino]-1H-pyrrole-3-carbonitrile](/img/structure/B2695229.png)